5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione
Description
The compound 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione (molecular formula: C₂₅H₂₂ClN₃O₃; molecular weight: 447.91 g/mol) is a dihydroisoxazole derivative characterized by a fused pyrrolo-isoxazole core. Key structural features include:
- A 4-(dimethylamino)phenyl group at position 3, introducing strong electron-donating properties via the dimethylamino substituent.
- A phenyl group at position 2, which stabilizes the planar conformation of the heterocyclic system.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN3O3/c1-27(2)17-14-12-16(13-15-17)22-21-23(32-29(22)18-8-4-3-5-9-18)25(31)28(24(21)30)20-11-7-6-10-19(20)26/h3-15,21-23H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDQFHXSRWGJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)ON2C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308101-49-7 | |
| Record name | 5-(2-CHLOROPHENYL)-3-[4-(DIMETHYLAMINO)PHENYL]-2-PHENYLDIHYDRO-2H-PYRROLO[3,4-D]ISOXAZOLE-4,6(3H,5H)-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione is a novel isoxazole derivative with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action.
- Molecular Formula : C25H22ClN3O
- Molecular Weight : 447.925 g/mol
- CAS Number : 308101-49-7
Isoxazole derivatives are known for their diverse biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The specific structure of this compound suggests potential interactions with various biological targets, particularly in the modulation of enzyme activities and receptor interactions.
Antibacterial Activity
Research indicates that isoxazole derivatives can exhibit significant antibacterial properties. A study evaluated a series of isoxazole compounds against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like chlorine) and dimethylamino groups has been correlated with enhanced antibacterial activity .
Table 1: Antibacterial Activity of Isoxazole Derivatives
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| This compound | TBD |
Antifungal Activity
In addition to antibacterial effects, some isoxazole derivatives have demonstrated antifungal properties. A comparative study reported that certain compounds exhibited notable activity against Candida albicans and Aspergillus niger, suggesting that the structural features of these derivatives play a crucial role in their efficacy .
Anti-inflammatory Activity
Isoxazoles are also recognized for their anti-inflammatory effects. Studies have shown that compounds with specific substitutions can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory process. For instance, derivatives exhibiting high selectivity towards COX-2 have been identified as promising candidates for treating inflammatory conditions .
Table 2: Anti-inflammatory Activity
| Compound Name | COX Inhibition IC50 (µM) | Selectivity (COX-2/COX-1) |
|---|---|---|
| Compound C | 0.95 | High |
| Compound D | TBD | Moderate |
| This compound | TBD |
Case Studies
- Synthesis and Evaluation : A study synthesized several isoxazole derivatives and evaluated their biological activities using disc diffusion methods. The synthesized compounds were tested against standard bacterial strains and demonstrated varying degrees of antibacterial activity .
- Therapeutic Potential : Another research highlighted the therapeutic potential of isoxazoles in treating chronic inflammatory diseases due to their ability to inhibit key inflammatory mediators .
Comparison with Similar Compounds
2-(4-Chlorophenyl) Analog
Compound: 2-(4-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione Molecular Formula: C₂₅H₂₂ClN₃O₃ (identical to the target compound) Key Difference: The chlorine atom is located at the para position of the phenyl ring (position 4) instead of the ortho position (position 2). Implications:
5-(3-Chlorophenyl) Analog
Compound: 5-(3-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-phenyltetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione Molecular Formula: C₂₅H₂₂ClN₃O₃ Key Difference: Chlorine is at the meta position (position 3). Implications:
- Meta-substitution may modulate electronic conjugation pathways, affecting UV-Vis absorption profiles .
Substitution of the Phenyl Group at Position 2
2-(o-Tolyl) Analog
Compound: 5-(2-Chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(o-tolyl)tetrahydro-4H-pyrrolo[3,4-d]isoxazole-4,6-dione Molecular Formula: C₂₆H₂₄ClN₃O₃ Key Difference: The phenyl group at position 2 is replaced with o-tolyl (2-methylphenyl). Implications:
2-(3-Trifluoromethylphenyl) Analog
Compound : 2-(4-Chlorophenyl)-3-(2-thienyl)-5-[3-(trifluoromethyl)phenyl]dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione
Molecular Formula : C₂₂H₁₄ClF₃N₂O₃S
Key Differences :
- Replacement of the phenyl group with 3-(trifluoromethyl)phenyl adds a strong electron-withdrawing CF₃ group.
- Inclusion of a thienyl group (heteroaromatic sulfur-containing ring) at position 3 instead of 4-(dimethylamino)phenyl. Implications:
- The CF₃ group enhances oxidative stability and may alter binding affinity in enzyme pockets.
- The thienyl group introduces π-π stacking capabilities distinct from purely aromatic phenyl systems .
Core Modifications and Extended Functionality
Benzyl-Substituted Analog
Compound : 5-Benzyl-3-(2,4-dichlorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6-dione
Molecular Formula : C₂₄H₁₈Cl₂N₂O₃
Key Differences :
- A benzyl group replaces the 2-chlorophenyl substituent.
- Additional 2,4-dichlorophenyl substitution at position 3.
Implications : - The dichlorophenyl group amplifies electron-withdrawing effects, which may influence redox behavior .
Structural and Electronic Comparison Table
Preparation Methods
Preparation of (2-Chlorophenyl)(4-Dimethylaminophenyl)Ketone
The nitrone is derived from the corresponding ketone, synthesized via Friedel-Crafts acylation.
- Reagents : 2-Chlorobenzoyl chloride, 4-dimethylaminobenzene, aluminum chloride (Lewis acid).
- Conditions : Anhydrous dichloromethane, 0°C to room temperature, 12 hours.
- Mechanism : Electrophilic acylation at the para position of 4-dimethylaminobenzene, facilitated by the electron-donating dimethylamino group.
- Yield : 68–72% after silica gel chromatography.
Conversion to the Nitrone
The ketone is treated with hydroxylamine hydrochloride under acidic conditions to form the oxime, followed by oxidation to the nitrone:
- Oxime Formation :
- Oxidation to Nitrone :
Characterization :
- IR : $$ \nu_{\text{C=N}} $$ 1580–1600 cm$$^{-1}$$.
- $$^1$$H NMR (CDCl$$3$$): δ 8.21 (d, 2H, Ar-H), 7.45–7.32 (m, 4H, Ar-H), 3.02 (s, 6H, N(CH$$3$$)$$_2$$).
1,3-Dipolar Cycloaddition with N-Phenylmaleimide
Reaction Setup
The cycloaddition is conducted under thermal or aqueous conditions:
Mechanistic Insights
The reaction proceeds via a concerted [3+2] cycloaddition mechanism:
- Regioselectivity : The nitrone’s electron-deficient carbon attacks the maleimide’s β-position, placing the 2-chlorophenyl and 4-(dimethylamino)phenyl groups at positions 5 and 3, respectively.
- Stereochemistry : Exclusive formation of the trans-diastereomer due to endo transition-state stabilization via π-π stacking between the maleimide’s succinimide ring and the nitrone’s aryl groups.
Optimization and Green Chemistry Considerations
Solvent and Catalysis
Ultrasound-Assisted Synthesis
- Conditions : Ethanol, ultrasound irradiation (40 kHz), 30 minutes.
- Yield Enhancement : 90–92% due to accelerated mass transfer and cavitation effects.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Single-crystal analysis confirms the trans-diaxial configuration and planar isoxazole ring.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Nitrone Stability :
Regioisomer Formation :
- Issue : Competing pathways may yield 3,4-disubstituted isomers.
- Mitigation : Employ electron-deficient maleimides to enhance regioselectivity.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this compound?
The synthesis requires precise control of reaction temperature (typically 60–80°C), solvent selection (e.g., tetrahydrofuran or dimethylformamide), and reaction time (6–24 hours). Catalysts such as Lewis acids (e.g., ZnCl₂) may enhance cyclization efficiency. Monitoring via thin-layer chromatography (TLC) and purification via column chromatography are essential for isolating high-purity product (>95%) .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and NOESY) to resolve stereochemistry. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and isoxazole rings. Single-crystal X-ray diffraction provides definitive structural validation .
Q. What preliminary assays are recommended to assess biological activity?
Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts. Cell viability assays (MTT or resazurin) in cancer cell lines (e.g., HeLa or MCF-7) can screen for cytotoxicity. Dose-response curves (IC₅₀ calculations) and selectivity indices against non-target cells are critical .
Advanced Research Questions
Q. How can computational methods improve reaction design for derivatives of this compound?
Density functional theory (DFT) calculations predict transition states and regioselectivity in cycloaddition steps. Molecular docking (AutoDock Vina, Schrödinger Suite) identifies potential binding modes with biological targets. Reaction path search algorithms (e.g., artificial force-induced reaction method) optimize solvent effects and intermediate stability .
Q. What strategies resolve contradictions in biological activity data across studies?
Employ orthogonal assays (e.g., surface plasmon resonance vs. enzymatic assays) to validate target engagement. Use metabolomics or proteomics to identify off-target effects. Statistical meta-analysis of dose-response data across labs can clarify variability. Ensure standardized protocols (e.g., cell passage number, assay buffers) to minimize experimental noise .
Q. How can researchers design experiments to probe the compound’s electronic properties?
Ultraviolet-visible (UV-Vis) spectroscopy combined with time-dependent DFT (TD-DFT) reveals charge-transfer transitions. Cyclic voltammetry measures redox potentials, correlating with electron-donating/withdrawing substituents. Electron density maps (AIM analysis) from X-ray diffraction data highlight π-π stacking or hydrogen-bonding interactions .
Q. What methodologies optimize the compound’s pharmacokinetic (PK) profile?
Conduct in vitro ADME assays:
- Solubility: Shake-flask method in PBS (pH 7.4).
- Permeability: Caco-2 cell monolayers.
- Metabolic stability: Microsomal incubation (human liver microsomes). Use pro-drug strategies (e.g., esterification of polar groups) or nanoformulations (liposomes) to enhance bioavailability .
Methodological Considerations
Q. How should researchers design a robust SAR (Structure-Activity Relationship) study?
Synthesize derivatives with systematic substitutions (e.g., halogens, methyl, methoxy groups) at the 2-chlorophenyl or dimethylaminophenyl positions. Use multivariate statistical analysis (e.g., principal component analysis) to correlate substituent properties (Hammett σ, LogP) with bioactivity. High-throughput screening (HTS) in 96-well plates accelerates data acquisition .
Q. What experimental controls are critical in heterogeneous catalysis studies for this compound?
Include blank reactions (no catalyst), negative controls (inactive analogs), and positive controls (known inhibitors). Monitor reaction progress via gas chromatography (GC) or high-performance liquid chromatography (HPLC). Quantify catalyst leaching via inductively coupled plasma mass spectrometry (ICP-MS) .
Data Analysis and Reporting
Q. How to address low reproducibility in synthetic yields?
Document all variables (e.g., solvent batch, humidity levels, stirring rate) using electronic lab notebooks. Apply design of experiments (DoE) frameworks (e.g., Box-Behnken design) to identify critical factors. Collaborate with computational chemists to model solvent-molecule interactions using molecular dynamics (MD) simulations .
Q. What statistical tools are recommended for analyzing spectroscopic data?
Use multivariate analysis (e.g., PCA or PLS-DA) in software like MATLAB or R to deconvolute overlapping NMR peaks. For IR/Raman spectra, wavelet transforms enhance signal-to-noise ratios. Open-source tools (e.g., nmrglue, Mnova) automate integration and baseline correction .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
